molecular formula C15H14O2 B7803933 1-(4-(p-Tolyloxy)phenyl)ethanone CAS No. 71815-31-1

1-(4-(p-Tolyloxy)phenyl)ethanone

Cat. No.: B7803933
CAS No.: 71815-31-1
M. Wt: 226.27 g/mol
InChI Key: CAZWIMGCKKDNSZ-UHFFFAOYSA-N
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Description

1-(4-(p-Tolyloxy)phenyl)ethanone is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a tolyloxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(p-Tolyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of p-tolyl ether with acetophenone under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(p-Tolyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(p-Tolyloxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For instance, the ethanone group may participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Fluorophenoxy)phenyl)ethanone
  • 1-(4-(4-Chlorophenoxy)phenyl)ethanone
  • 1-(4-(4-Bromophenoxy)phenyl)ethanone

Uniqueness

1-(4-(p-Tolyloxy)phenyl)ethanone is unique due to the presence of the tolyloxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds with different substituents, it may exhibit distinct behavior in chemical reactions and applications.

Properties

IUPAC Name

1-[4-(4-methylphenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZWIMGCKKDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71815-31-1
Record name 1-(4-(4-METHYLPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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